6-(3,5-Dimethylphenyl)pyridin-3-ol
Description
The exact mass of the compound 2-(3,5-Dimethylphenyl)-5-hydroxypyridine, 95% is 199.099714038 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-10(2)7-11(6-9)13-4-3-12(15)8-14-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKYLQYZRQJAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692453 | |
| Record name | 6-(3,5-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-83-5 | |
| Record name | 6-(3,5-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Aspects of Pyridin 3 Ol Systems
Theoretical Frameworks of Pyridin-3-ol Aromaticity and Electronic Structure
The pyridin-3-ol ring system is a derivative of pyridine (B92270), a six-membered aromatic heterocycle structurally related to benzene (B151609). britannica.comlibretexts.org The aromaticity of pyridine arises from its planar, cyclic structure with a continuous ring of p-orbitals containing six delocalized π-electrons, fulfilling Hückel's rule (4n+2 π electrons, where n=1). wikipedia.orgquora.comck12.org The five carbon atoms and the nitrogen atom in the pyridine ring are sp² hybridized. libretexts.org The nitrogen atom contributes one electron to the π-system from its p-orbital. wikipedia.org
Unlike benzene, the electron density in the pyridine ring is not uniformly distributed due to the presence of the electronegative nitrogen atom. wikipedia.org This leads to a dipole moment and a reduced resonance stabilization energy compared to benzene. wikipedia.org The nitrogen atom's lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, which is the reason for pyridine's basic character. wikipedia.org
In 6-(3,5-dimethylphenyl)pyridin-3-ol, the core aromaticity of the pyridine ring is maintained. The introduction of a hydroxyl group at the 3-position and a 3,5-dimethylphenyl group at the 6-position will influence the electronic distribution within the ring through inductive and mesomeric effects, but the fundamental aromatic character remains.
Tautomeric Equilibria in Pyridin-3-ol Derivatives
Hydroxypyridines, including pyridin-3-ol, exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. chemtube3d.comyoutube.com For pyridin-3-ol, the main tautomeric equilibrium involves the hydroxy form (pyridin-3-ol) and the zwitterionic keto form (pyridin-3(2H)-one or pyridin-3(4H)-one). Unlike 2- and 4-hydroxypyridine (B47283) which predominantly exist as the pyridone tautomers, 3-hydroxypyridine (B118123) shows a more complex equilibrium. chemtube3d.comchemtube3d.com
The tautomeric equilibrium of this compound is expected to involve the following forms:
This compound (Enol form)
6-(3,5-Dimethylphenyl)pyridin-3(2H)-one
6-(3,5-Dimethylphenyl)pyridin-3(4H)-one
Zwitterionic form
In solution, the position of the tautomeric equilibrium is highly dependent on the solvent's polarity. rsc.org In aqueous solutions, 3-hydroxypyridine exists as a mixture of the enol form and the zwitterionic keto form, with both species being present in significant proportions. researchgate.net The zwitterionic form is stabilized by hydrogen bonding with water molecules. researchgate.netnih.gov In non-polar solvents, the less polar enol form is generally favored. rsc.org The tautomeric equilibrium can be studied using spectroscopic methods like UV-Vis spectroscopy, which shows distinct absorption peaks for the different tautomers. rsc.orgnih.gov
For this compound, the bulky and non-polar 3,5-dimethylphenyl group at the 6-position might influence the solvation of the different tautomers, potentially shifting the equilibrium compared to the unsubstituted pyridin-3-ol.
| Solvent | Predominant Tautomeric Form | Reference |
|---|---|---|
| Water | Equilibrium between enol and zwitterionic keto form | researchgate.netnih.gov |
| Non-polar solvents | Enol form | rsc.org |
In the solid state, the predominant tautomer is often determined by crystal packing forces and intermolecular hydrogen bonding. For 3-hydroxypyridine, nuclear quadrupole resonance (NQR) studies have shown that it exists in the hydroxy form in the solid state. nih.gov This is in contrast to 2- and 4-hydroxypyridine, which exist as the pyridone forms in the solid state. nih.govresearchgate.net The crystal structure of the specific derivative, this compound, would need to be determined to definitively identify its solid-state tautomeric form.
| Compound | Predominant Solid-State Form | Reference |
|---|---|---|
| 2-Hydroxypyridine | Pyridone form | nih.govresearchgate.net |
| 3-Hydroxypyridine | Hydroxy form | nih.gov |
| 4-Hydroxypyridine | Pyridone form | nih.gov |
Substituents on the pyridine ring can significantly influence the tautomeric equilibrium by altering the electronic properties of the molecule. Electron-donating groups generally favor the pyridone form, while electron-withdrawing groups tend to favor the hydroxypyridine form. This is due to the substituent's effect on the acidity of the hydroxyl group and the basicity of the nitrogen atom. researchgate.net
In the case of this compound, the 3,5-dimethylphenyl group is generally considered to be weakly electron-donating. This might slightly favor the zwitterionic or keto forms compared to the unsubstituted pyridin-3-ol. However, steric effects from the bulky aryl group could also play a role in the tautomeric preference.
Aromatic Reactivity Profile of Pyridin-3-ol Cores
The reactivity of the pyridin-3-ol core is influenced by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the hydroxyl group.
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. wikipedia.orgquimicaorganica.org Electrophilic attack on the pyridine ring is most likely to occur at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgquora.com
The hydroxyl group at the 3-position is an activating, ortho- and para-directing group. Therefore, in this compound, the hydroxyl group will activate the ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions relative to the hydroxyl group. However, the inherent deactivation of the pyridine ring by the nitrogen atom must also be considered. The positions most susceptible to electrophilic attack would be those that are activated by the hydroxyl group and least deactivated by the ring nitrogen. The most likely positions for electrophilic attack on the this compound ring are the 2- and 4-positions. The presence of the bulky 3,5-dimethylphenyl group at the 6-position will likely sterically hinder attack at that position.
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| Ring Nitrogen | Electron-withdrawing | Deactivating, meta-directing (to positions 3 and 5) |
| 3-OH group | Electron-donating | Activating, ortho, para-directing (to positions 2, 4, and 6) |
| 6-(3,5-Dimethylphenyl) group | Weakly electron-donating/Steric bulk | Weakly activating/Steric hindrance at position 6 |
Nucleophilic Aromatic Substitution Propensity
The propensity of pyridin-3-ol systems to undergo nucleophilic aromatic substitution (SNAr) is a critical aspect of their chemical reactivity. This reactivity is fundamentally governed by the electron-deficient nature of the pyridine ring, which is a consequence of the electronegative nitrogen atom. This nitrogen atom reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles.
In general, nucleophilic aromatic substitution reactions on pyridine rings proceed via a two-step addition-elimination mechanism. nih.gov The initial, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom of the ring, which disrupts the aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The stability of this intermediate is paramount in determining the feasibility and regioselectivity of the reaction. stackexchange.com
Nucleophilic attack on the pyridine ring is highly regioselective, favoring the C2 and C4 positions. stackexchange.comyoutube.com This preference is explained by the resonance stabilization of the anionic intermediate. When the nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, a significant stabilizing contribution. stackexchange.comyoutube.com In contrast, attack at the C3 or C5 position does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate. stackexchange.com Therefore, nucleophilic substitution at the C3 position is generally not favored.
For a substituted pyridine like this compound, the substituents on the ring further modulate this inherent reactivity. The hydroxyl group (-OH) at the 3-position is an electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, the powerful directing effect of the ring nitrogen still predisposes the molecule to attack at the 2- and 4-positions. The bulky 3,5-dimethylphenyl group at the C6 position can introduce significant steric hindrance, potentially impeding nucleophilic attack at the adjacent C2 position.
The nature of the leaving group is also a crucial factor. In SNAr reactions, a good leaving group is one that is a weak base and can stabilize a negative charge. A common order of leaving group ability in activated aryl systems is F > Cl ≈ Br > I. nih.gov This is often referred to as the "element effect" and is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov
In pyridinium (B92312) systems, which are even more activated towards SNAr due to the positive charge on the nitrogen, the leaving group order can differ, and the mechanism may involve rate-determining deprotonation of the addition intermediate. nih.govrsc.org
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems
| Factor | Influence on SNAr Reactivity | Rationale |
| Ring Nitrogen | Activates the ring, directs attack to C2 and C4 positions. | The electronegative nitrogen atom withdraws electron density, creating electrophilic sites. It stabilizes the anionic intermediate formed upon attack at C2/C4. stackexchange.comyoutube.com |
| Electron-Withdrawing Groups (EWGs) | Increase reactivity. | Further decrease electron density on the ring, making it more susceptible to nucleophilic attack. rsc.org |
| Electron-Donating Groups (EDGs) | Decrease reactivity. | Increase electron density on the ring, making it less electrophilic. |
| Leaving Group Ability | A better leaving group (weaker base) accelerates the reaction. | Facilitates the second step of the reaction (elimination) to restore aromaticity. The order is often F > Cl ≈ Br > I. nih.gov |
| Nucleophile Strength | A stronger nucleophile generally leads to a faster reaction. | The attack of the nucleophile is often the rate-determining step. stackexchange.comyoutube.com |
| Steric Hindrance | Bulky groups near the reaction site can hinder nucleophilic attack. | Steric clash can raise the activation energy of the addition step. |
Advanced Synthetic Methodologies for 6 3,5 Dimethylphenyl Pyridin 3 Ol and Analogues
De Novo Pyridine (B92270) Ring Construction Strategies
The creation of the pyridine ring from acyclic precursors is a fundamental approach to synthesizing substituted pyridines like 6-(3,5-dimethylphenyl)pyridin-3-ol. These methods offer the advantage of building the desired substitution pattern directly into the heterocyclic core.
Condensation Reactions for Substituted Pyridine Synthesis
Condensation reactions are a cornerstone of pyridine synthesis, often relying on the formation of carbon-carbon and carbon-nitrogen bonds in a single pot. baranlab.orgmdpi.com A classic example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). mdpi.comyoutube.comnih.gov While versatile, the original Hantzsch synthesis is primarily suited for producing symmetrically substituted dihydropyridines, which then require oxidation to the corresponding pyridine.
Modern variations of condensation reactions offer more direct routes to polysubstituted pyridines. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved through a cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide. researchgate.net This sequence proceeds through a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. researchgate.net Another approach involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrical pyridines. baranlab.org Avoiding high temperatures during the dehydration step can be accomplished by performing the condensation under acidic conditions. baranlab.org
The following table summarizes key aspects of various condensation strategies for pyridine synthesis:
Table 1: Comparison of Condensation Reactions for Pyridine Synthesis
| Reaction Name | Key Reactants | Key Features |
|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms 1,4-dihydropyridines, requires subsequent oxidation. mdpi.comyoutube.comnih.gov |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | Good yields for electron-withdrawing groups on the ketone. youtube.com |
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium (B1175870) acetate (B1210297) | High yields for a variety of substituents. baranlab.org |
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition for Pyridine Ring Formation)
Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful and atom-economical method for constructing pyridine rings. magtech.com.cnrsc.org This approach involves the co-cyclization of two alkyne molecules and a nitrile to form a substituted pyridine. rsc.orgacsgcipr.org A variety of transition metals, including cobalt, rhodium, ruthenium, iron, and nickel, have been successfully employed as catalysts for this transformation. magtech.com.cnscilit.com
The key advantage of this methodology lies in its ability to assemble the pyridine core in a single step with high regioselectivity, allowing for the synthesis of complex and highly substituted pyridines that would be challenging to access through traditional condensation methods. rsc.org For the synthesis of this compound, a potential strategy would involve the cycloaddition of a diyne with 3,5-dimethylbenzonitrile. The subsequent introduction of the hydroxyl group at the 3-position would be a necessary downstream functionalization step.
Recent advancements have focused on developing more efficient and air-stable catalyst systems. For example, a simple and air-stable iron(II) complex has been reported as a pre-catalyst for the [2+2+2] cycloaddition of diynes and nitriles. rsc.org
The following table highlights different metal catalysts used in [2+2+2] cycloaddition for pyridine synthesis:
Table 2: Transition Metal Catalysts for [2+2+2] Cycloaddition
| Metal Catalyst | Key Features |
|---|---|
| Cobalt (Co) | One of the earliest and most studied catalysts for this reaction. magtech.com.cn |
| Rhodium (Rh) | Often exhibits high catalytic activity and selectivity. magtech.com.cn |
| Ruthenium (Ru) | Can be used for the synthesis of pyridines from alkynes. acsgcipr.org |
| Iron (Fe) | Offers a more sustainable and cost-effective alternative. rsc.org |
Ring-Expansion Methodologies for Pyridinol Derivatives
Ring-expansion reactions provide an alternative pathway to pyridinols from smaller heterocyclic precursors. These methods can offer unique regiochemical outcomes that are not easily achievable through other synthetic routes.
One such strategy involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov In this process, a vinyldiazomethane reacts with a 3,5-disubstituted isoxazole (B147169) in the presence of a rhodium(II) catalyst. The resulting intermediate undergoes a rearrangement to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov This method allows for the synthesis of highly functionalized pyridines. nih.gov
Another approach involves the ring expansion of five-membered rings. While some of these methods are reported to be low-yielding or have narrow applicability, they can be useful in specific contexts. baranlab.org For example, the treatment of certain five-membered heterocyclic systems with dichlorocarbene, generated from chloroform (B151607) and a strong base, can lead to a ring-expanded pyridine derivative. youtube.com
The following table summarizes key ring-expansion strategies for pyridine synthesis:
Table 3: Ring-Expansion Strategies for Pyridine Synthesis
| Starting Material | Key Reagents | Product |
|---|---|---|
| Isoxazole | Vinyldiazomethane, Rh(II) catalyst | Highly functionalized pyridine nih.gov |
| Pyrrole derivative | Dichlorocarbene | Pyridine derivative youtube.com |
Multi-Component Reactions for Pyridin-3-ol Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. MCRs are particularly attractive for the synthesis of diverse libraries of compounds, including those with pyridin-3-ol scaffolds.
Several MCRs are known to produce substituted pyridines. researchgate.net For example, the one-pot condensation of aromatic aldehydes, malononitrile, and various primary amines can yield 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net A study on the multicomponent synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols investigated the effects of different catalysts and solvents, finding that the choice of base and solvent can significantly influence the reaction pathway and yield. acs.org
The development of novel MCRs continues to be an active area of research. A recently reported MCR provides access to 3-aminoimidazo[1,2-a]pyridines from an α-amino-pyridine, an aldehyde, and trimethylsilylcyanide, showcasing the power of this approach to rapidly build molecular complexity. arizona.edu
The following table provides examples of multi-component reactions for pyridine synthesis:
Table 4: Multi-Component Reactions for Pyridine Synthesis
| Key Reactants | Catalyst/Conditions | Product Type |
|---|---|---|
| Aldehyde, Malononitrile, Thiol | Base (e.g., TBAH, piperidine) | Pyridine-3,5-dicarbonitrile acs.org |
| Aromatic aldehyde, Malononitrile, Primary amine | Various conditions | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile researchgate.net |
Functional Group Interconversions on Precursor Molecules
An alternative to de novo ring synthesis is the modification of a pre-existing pyridine ring to introduce the desired functional groups. This is a particularly useful strategy when a suitably substituted pyridine precursor is readily available.
Directed Hydroxylation of Pyridine N-Oxides to 3-Pyridinols
The direct hydroxylation of the C3 position of pyridine is challenging due to the electron-deficient nature of the pyridine ring. nih.govnih.govacs.org However, the use of pyridine N-oxides as precursors offers a viable solution. The N-oxide functionality activates the pyridine ring towards certain transformations and can direct functionalization to specific positions.
A recently developed method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation is operationally simple and compatible with a diverse range of functional groups. nih.gov The proposed mechanism involves the irradiation of the pyridine N-oxide to form a transient oxaziridine (B8769555) intermediate, which then undergoes further photochemical rearrangement to ultimately yield the 3-pyridinol. nih.gov
This photochemical approach represents a significant advancement in the synthesis of 3-hydroxypyridines, a class of compounds that has garnered attention from medicinal chemists due to their biological activities. nih.gov
The following table outlines the key steps in the directed hydroxylation of pyridine N-oxides:
Table 5: Photochemical Hydroxylation of Pyridine N-Oxides
| Step | Description | Key Intermediate |
|---|---|---|
| 1. N-Oxidation | Oxidation of the pyridine nitrogen to form the N-oxide. | Pyridine N-oxide |
| 2. Photochemical Isomerization | Irradiation with UV light to induce valence isomerization. | Oxaziridine nih.gov |
Transformation of Oxime Acetates to Pyridinols
The synthesis of substituted pyridines and pyridinols from oxime acetates represents a versatile and powerful strategy in heterocyclic chemistry. rsc.orgorgsyn.org These methods often involve annulation reactions where the oxime acetate serves as a key building block.
One prominent approach is the [3+3]-type condensation of oxime acetates that possess α-protons with α,β-unsaturated aldehydes. orgsyn.org This transformation can be effectively catalyzed by transition metals, particularly copper(I) salts in combination with secondary amines or ammonium salts. orgsyn.org For instance, catalytic systems like CuI with pyrrolidinium (B1226570) perchlorate (B79767) or CuI with diisopropylamine (B44863) have proven viable for this reaction. orgsyn.org The reaction proceeds through the formation of an activated Michael acceptor, leading to the construction of the pyridine ring with good functional group tolerance. orgsyn.org
Metal-free conditions have also been developed. Ammonium iodide (NH₄I) has been demonstrated to be a highly efficient dual-function promoter for the transformation. rsc.org It facilitates the reduction of the oxime N–O bond and subsequently promotes the condensation reactions necessary to form the pyridine ring. rsc.org This method allows for three-component reactions involving oxime acetates, aldehydes, and 1,3-dicarbonyl compounds, affording polysubstituted pyridines in moderate to excellent yields. rsc.org
Catalytic Systems for Pyridine Synthesis from Oxime Acetates
| Catalyst/Promoter System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| CuI / Pyrrolidinium Perchlorate | [3+3] Condensation | Catalytic system for reaction with α,β-unsaturated aldehydes. | orgsyn.org |
| CuI / Diisopropylamine | [3+3] Condensation | Alternative catalytic system with a superstoichiometric amount of amine. | orgsyn.org |
| Ammonium Iodide (NH₄I) | Three-Component Reaction | Metal-free; promoter for N-O bond reduction and condensation. | rsc.org |
| Copper(II) / TEMPO | [3+3] Annulation | Used for the reaction of ketones with oxime acetates via in situ generation of enones. | nih.gov |
Electrochemical Synthesis of 3-Pyridinol from Biomass-Derived Precursors
A highly innovative and green approach to synthesizing 3-pyridinol involves an electrochemical method starting from furfurylamine (B118560), a precursor readily derived from biomass. figshare.comambeed.comresearchgate.net This process stands out for its high efficiency and use of sustainable starting materials.
The synthesis is achieved in a 0.1 M H₂SO₄ solution and utilizes a Br⁻/Br⁺ redox cycle to mediate the reaction. figshare.comambeed.com This bromonium-mediated electrochemical approach successfully converts furfurylamine into 3-pyridinol with a remarkable yield of 97% and nearly complete conversion of the starting material. figshare.comambeed.com The strong acidic environment is crucial for facilitating the final dehydration step of the reaction cascade. figshare.comambeed.com This "one-pot" conversion is a significant advancement in the valorization of biomass, providing a direct route to valuable pyridine-containing chemicals, which are otherwise rarely reported from such sources. figshare.comresearchgate.net
Introduction of the Aryl Substituent (3,5-Dimethylphenyl Group)
A critical step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine ring and the 3,5-dimethylphenyl group. Modern organic synthesis offers several powerful methods for this aryl-pyridyl bond formation.
Cross-Coupling Reactions for Aryl-Pyridyl Bond Formation
Transition-metal catalyzed cross-coupling reactions are the cornerstone for forming C(sp²)-C(sp²) bonds, such as the one in the target molecule. orgsyn.org Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are widely employed.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination. youtube.com For the synthesis of an aryl-substituted pyridine, this would involve reacting a pyridyl halide (or triflate) with an organometallic reagent of the 3,5-dimethylphenyl group, such as 3,5-dimethylphenylboronic acid (in a Suzuki coupling) or a corresponding organozinc (Negishi) or organotin (Stille) compound. youtube.comnih.gov
Common Cross-Coupling Reactions for Aryl-Pyridyl Bond Formation
| Reaction Name | Pyridyl Substrate | Aryl Reagent | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridyl-Halide/Triflate | Arylboronic Acid/Ester | Palladium(0) complex + Base | youtube.comrsc.org |
| Stille Coupling | Pyridyl-Halide/Triflate | Arylstannane | Palladium(0) complex | youtube.comnih.gov |
| Negishi Coupling | Pyridyl-Halide/Triflate | Arylzinc | Palladium(0) or Nickel(0) complex | youtube.com |
| Buchwald-Hartwig Amination | Pyridyl-Halide/Triflate | Amine (for C-N bonds) | Palladium(0) complex + Base | youtube.com |
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful method for joining two different electrophiles, such as an aryl halide and an alkyl halide, expanding the toolkit for creating complex molecules. orgsyn.org
Directed Arylation Strategies
Direct C-H arylation is an increasingly attractive strategy as it avoids the need for pre-functionalization of the pyridine ring (e.g., halogenation), thus offering a more atom-economical route. nih.govnih.gov These reactions create the aryl-pyridyl bond by activating a C-H bond on the pyridine ring directly.
Regioselectivity is a key challenge. The electronic properties of the pyridine ring itself can direct arylation. For instance, electronic repulsion between the nitrogen lone pair and a polarized C-Pd bond can inhibit arylation at the C-2 and C-6 positions, favoring C-3 or C-4 functionalization. nih.gov The placement of electron-withdrawing groups (EWGs) on the pyridine ring can further enhance reactivity and direct the arylation to specific positions. nih.gov
Alternatively, transient directing groups or activators can be used. A notable strategy involves the use of a methylating reagent as a transient activator for the pyridine nitrogen. ntu.edu.sg This transient N-methylation activates the C-H bonds at the 2- and 6-positions, allowing for selective diarylation. The activating methyl group is subsequently removed in the one-pot process, yielding the functionalized pyridine. ntu.edu.sg
Green Chemistry Approaches in this compound Synthesis
Catalytic Methods in Environmentally Benign Solvents
A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more sustainable alternatives. Water is a highly desirable solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net
The electrochemical synthesis of 3-pyridinol from biomass-derived furfurylamine in an aqueous acidic solution is a prime example of a green catalytic method. figshare.comresearchgate.net This process not only uses a renewable feedstock and an environmentally benign solvent but also employs electricity as a "reagent," minimizing chemical waste.
Significant progress has also been made in adapting traditional transition-metal-catalyzed reactions to aqueous media. This often involves the design of specialized catalysts, such as amphiphilic resin-supported palladium complexes, that are effective in water. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are inherently green as they reduce the number of synthetic steps and purification processes. researchgate.net Performing these MCRs in water can further enhance their environmental credentials. researchgate.net The development of catalysts from waste materials, such as fruit peels, also represents an emerging frontier in eco-friendly synthesis. nih.gov
Atom-Economical and Waste-Minimizing Protocols
The development of synthetic routes that are both efficient and environmentally benign is a central goal in modern organic chemistry. For the synthesis of this compound and its analogues, a strong emphasis has been placed on atom-economical and waste-minimizing protocols. These methods aim to maximize the incorporation of all reactant atoms into the final product, thereby reducing the generation of byproducts and waste. Key strategies in this endeavor include one-pot multicomponent reactions and the use of catalytic processes that allow for high efficiency and selectivity under mild conditions.
One of the most effective approaches to improving atom economy is the use of multicomponent reactions (MCRs). rasayanjournal.co.in MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in one step. rasayanjournal.co.in This approach is inherently more efficient than traditional multi-step syntheses, which often require the isolation and purification of intermediates at each stage, leading to significant material and solvent waste. rasayanjournal.co.inp2infohouse.org
Recent advancements in the synthesis of substituted pyridines have highlighted the utility of one-pot procedures. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols has been developed to produce highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org This metal-free approach is not only environmentally benign but also cost-effective. organic-chemistry.org Another example involves the one-pot, three-component synthesis of 4-cyano-3(2H)-pyridazinones in water, a green solvent, which proceeds at room temperature. researchgate.net While not directly yielding the target pyridinol, these methods showcase the power of one-pot strategies in constructing complex heterocyclic systems with minimal waste.
Microwave-assisted synthesis has also emerged as a valuable tool for waste minimization. nih.govmdpi.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The combination of microwave irradiation with multicomponent strategies can further enhance the efficiency and environmental friendliness of pyridine synthesis. nih.gov
Palladium-catalyzed cross-coupling reactions represent another cornerstone of atom-economical synthesis for aryl-substituted pyridines. nih.govmdpi.comnobelprize.org These reactions, such as the Suzuki and Negishi couplings, allow for the precise and efficient formation of carbon-carbon bonds between an aryl group and the pyridine core. mdpi.comnobelprize.orgacs.org The catalytic nature of these processes means that only a small amount of the palladium catalyst is required, minimizing metal waste. acs.org Furthermore, significant progress has been made in developing these reactions to proceed under mild conditions and with a broad substrate scope, accommodating a wide range of functional groups. researchgate.net The use of greener solvents, such as water or ethanol (B145695), in conjunction with these catalytic systems further reduces the environmental impact. acs.org
Solvent-free, or neat, reaction conditions offer another avenue for waste minimization by eliminating the need for large quantities of organic solvents, which are often toxic and difficult to dispose of. rasayanjournal.co.inmdpi.com Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent, leading to clean and efficient transformations. rasayanjournal.co.in
The following tables summarize examples of atom-economical approaches for the synthesis of pyridine and related heterocyclic derivatives, highlighting key parameters such as reaction type, catalysts, solvents, and yields.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis nih.gov
| Method | Reaction Time | Yield |
| Microwave Irradiation (Method A) | 2–7 min | Good |
| Conventional Heating (Method B) | 6–9 h | Good |
This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating for the formation of 3-cyanopyridines. nih.gov
Table 2: Examples of One-Pot Synthesis of Pyridine and Pyridazinone Derivatives
| Product | Reaction Type | Key Reagents | Solvent | Yield | Reference |
| 2,3,6-Substituted Pyridines | Three-component | Ynals, Isocyanates, Amines, Alcohols | THF | Up to 89% | organic-chemistry.org |
| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | One-pot, two-step | 5-Aminopyrazoles, Azlactones | Solvent-free/DMSO | Up to 81% | nih.gov |
| 4-Cyano-3(2H)-pyridazinones | Three-component | Alkyl 2-cyanoacetates, Arylglyoxals, Hydrazine hydrate | Water | Not specified | researchgate.net |
| 3,5-Diaryl Pyridines | One-pot | Aromatic terminal alkynes, Benzamides | Sulfolane | Not specified | mdpi.com |
This table showcases various one-pot methodologies for synthesizing substituted pyridine and pyridazinone cores, emphasizing the use of readily available starting materials and environmentally benign solvents like water. organic-chemistry.orgresearchgate.netnih.govmdpi.com
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis
| Reaction Type | Catalyst System | Key Reactants | Application | Reference |
| Suzuki–Miyaura Coupling | Pd NPs from papaya peel extract | 4-Methoxybromobenzene, Phenylboronic acid | C-C bond formation | acs.org |
| Negishi Coupling | Pd(dba)₂/XPhos | 2-Pyridyl zinc halides, Bromopyridines | Synthesis of 2,2′-bipyridine derivatives | mdpi.com |
| C,N-Cross Coupling | RuPhos- and BrettPhos-precatalysts | 3-Halo-2-aminopyridines, Amines | Synthesis of N(3)-substituted-2,3-diaminopyridines | researchgate.net |
This table highlights the versatility of palladium-catalyzed reactions in constructing complex heterocyclic structures, including the use of green-synthesized nanocatalysts. mdpi.comacs.orgresearchgate.net
While a specific protocol for the atom-economical synthesis of this compound is not explicitly detailed in the reviewed literature, the principles and examples outlined above provide a clear roadmap for the development of such a process. A hypothetical atom-economical synthesis could involve a one-pot multicomponent reaction using 3,5-dimethylbenzaldehyde, a suitable three-carbon synthon, and an ammonia source, potentially under microwave irradiation or using a recyclable catalyst. Alternatively, a palladium-catalyzed cross-coupling of a suitably functionalized pyridine with a 3,5-dimethylphenylboronic acid derivative would offer a highly efficient and selective route. The continuous development of these green chemical methodologies is crucial for the sustainable production of valuable chemical compounds like this compound.
Chemical Reactivity and Mechanistic Investigations of 6 3,5 Dimethylphenyl Pyridin 3 Ol
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient compared to benzene (B151609), rendering it less susceptible to electrophilic aromatic substitution. However, the presence of activating groups can significantly enhance its reactivity.
Regioselectivity Influences of the Hydroxyl and Aryl Substituents
The regiochemical outcome of electrophilic substitution on the 6-(3,5-dimethylphenyl)pyridin-3-ol ring is governed by the combined directing effects of the hydroxyl (-OH) and the 3,5-dimethylphenyl groups. The hydroxyl group at the C-3 position is a strong activating group and an ortho, para-director. youtube.comyoutube.com In the context of the pyridine ring, this directs incoming electrophiles to the C-2, C-4, and C-6 positions. Conversely, the pyridine nitrogen acts as a deactivating group, directing electrophiles to the C-3 and C-5 positions. youtube.com
The 6-aryl substituent, while sterically bulky, can also influence the electronic properties of the ring. The interplay of these directing effects is crucial. The powerful ortho, para-directing effect of the hydroxyl group is expected to dominate, making the C-2 and C-4 positions the most likely sites for electrophilic attack. The C-6 position is already substituted.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of 3-OH Group | Influence of Pyridine N | Combined Predicted Outcome |
| C-2 | Activated (ortho) | Deactivated | Favored |
| C-4 | Activated (para) | Deactivated | Favored |
| C-5 | --- | Deactivated (meta) | Disfavored |
This table is based on established directing effects of substituents on aromatic rings.
Activation through N-Oxidation and Subsequent Reactivity
A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding pyridine N-oxide. researchgate.net The N-oxide group is a strongly activating, ortho, para-directing group. For this compound N-oxide, this would further activate the C-2 and C-4 positions, making them even more susceptible to electrophilic attack.
The N-oxidation not only increases the electron density at the ortho and para positions but also offers a synthetic handle for further transformations. For instance, photochemical rearrangement of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. nih.govresearchgate.net While the target molecule already possesses a hydroxyl group, this reactivity highlights the versatility of the N-oxide intermediate.
Nucleophilic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6).
Reactivity at the C-2 and C-4 Positions
In this compound, the C-2 and C-4 positions are the primary sites for nucleophilic substitution. The electron-withdrawing effect of the pyridine nitrogen makes these positions electrophilic. The presence of the hydroxyl group at C-3 can further influence the reactivity of the adjacent C-2 and C-4 positions. While the hydroxyl group is generally an electron-donating group by resonance, its inductive effect and its ability to be deprotonated under basic conditions can modulate the reactivity of the ring.
The bulky 3,5-dimethylphenyl group at the C-6 position is likely to sterically hinder nucleophilic attack at the C-6 position, further favoring reactions at C-2 and C-4. nih.gov
Role of Leaving Groups and Reaction Conditions
For nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group must be present at the position of attack. In the case of this compound, a halogen or another good leaving group would need to be introduced at the C-2 or C-4 position. The nature of the leaving group significantly impacts the reaction rate, with halides and sulfonates being common examples. masterorganicchemistry.comlibretexts.org
The reaction conditions, including the choice of nucleophile, solvent, and temperature, are critical. Strong nucleophiles and polar aprotic solvents generally favor SNAr reactions. In some cases, the pyridinium (B92312) salt of the substrate is used to further activate the ring towards nucleophilic attack. nih.gov
Table 2: General Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity |
| F | High |
| Cl | Moderate |
| Br | Moderate |
| I | Moderate |
| OTs (tosylate) | High |
This table provides a general trend for leaving group ability in SNAr reactions. masterorganicchemistry.comlibretexts.org
Chichibabin Reaction Analogs
The Chichibabin reaction is a classic method for the amination of pyridines, typically at the C-2 position, using sodium amide (NaNH2). wikipedia.orgslideshare.net This reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion acts as the leaving group. wikipedia.org
Modern variations of the Chichibabin reaction utilize different reagents and conditions, sometimes allowing for the use of primary alkylamines. wikipedia.orgresearchgate.net These modified procedures could potentially be applied to this compound to introduce various amino functionalities.
Reactivity of the Hydroxyl Group (Pyridin-3-ol Moiety)
The hydroxyl group in the this compound molecule is a key functional group that dictates much of its reactivity. Its presence allows for a range of chemical transformations, including reactions as a nucleophile and participation in tautomeric equilibria.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions to form the corresponding ethers and esters. These reactions typically proceed under basic conditions, which deprotonate the hydroxyl group to form a more nucleophilic phenoxide-like species. This intermediate then reacts with an alkylating or acylating agent.
O-Alkylation: In the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the hydroxyl group is deprotonated. The resulting pyridinolate anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent to yield an O-alkylated product. The choice of base and solvent can influence the reaction's efficiency. For instance, the use of a strong base like NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) ensures complete deprotonation and subsequent alkylation.
O-Acylation: Similarly, O-acylation can be achieved by treating the pyridin-3-ol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and drives the reaction to completion. These acylation reactions are generally rapid and high-yielding.
Table 1: Examples of O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagents | Product |
| O-Alkylation | 1. NaH, THF2. CH₃I | 3-Methoxy-6-(3,5-dimethylphenyl)pyridine |
| O-Alkylation | 1. K₂CO₃, Acetone2. CH₃CH₂Br | 3-Ethoxy-6-(3,5-dimethylphenyl)pyridine |
| O-Acylation | Acetyl chloride, Pyridine | 6-(3,5-Dimethylphenyl)pyridin-3-yl acetate (B1210297) |
| O-Acylation | Acetic anhydride, Et₃N | 6-(3,5-Dimethylphenyl)pyridin-3-yl acetate |
Role as a Nucleophile in Chemical Transformations
The hydroxyl group of this compound, particularly after deprotonation to the pyridinolate anion, is a potent nucleophile. This nucleophilicity allows it to participate in a variety of chemical transformations beyond simple alkylation and acylation. For example, it can engage in nucleophilic aromatic substitution (SNAᵣ) reactions with suitably activated aromatic or heteroaromatic systems.
The nucleophilic character of the hydroxyl group is also evident in its ability to be activated for substitution reactions. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, allows for subsequent displacement by other nucleophiles. researchgate.net
Involvement in Tautomeric Transformations
Pyridin-3-ols, including this compound, can exist in equilibrium with their zwitterionic tautomeric forms. clockss.org This phenomenon, known as tautomerism, involves the migration of a proton. byjus.comwikipedia.org In this case, the pyridin-3-ol can exist in equilibrium with its pyridinium-3-olate form, where the hydroxyl proton has migrated to the pyridine nitrogen atom.
The position of this equilibrium can be influenced by factors such as the solvent polarity and pH. In polar solvents, the zwitterionic form may be stabilized. This tautomeric equilibrium is crucial as the different tautomers can exhibit distinct reactivity. For instance, the pyridin-3-ol form undergoes typical phenol-like reactions, while the zwitterionic form has a charged pyridinium ring, which can influence its participation in other reactions. clockss.org
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure |
| Phenolic Form | This compound |
| Zwitterionic Form | 6-(3,5-Dimethylphenyl)pyridinium-3-olate |
Reactivity of the Dimethylphenyl Moiety
The dimethylphenyl group attached to the pyridine ring also possesses sites of reactivity, namely the aromatic ring itself and the two methyl substituents.
Electrophilic Aromatic Substitution on the Pendant Phenyl Ring
The dimethylphenyl ring is an activated aromatic system due to the presence of the two electron-donating methyl groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. However, in the case of this compound, electrophilic aromatic substitution is more likely to occur on the electron-rich pyridin-3-ol ring. The hydroxyl group is a powerful activating group, making the pyridine ring more susceptible to electrophilic attack than the dimethylphenyl ring. libretexts.org
Studies on the synthesis of 2,4-dibrominated 6-arylpyridin-3-ols demonstrate that electrophilic substitution, such as bromination, preferentially occurs on the pyridin-3-ol ring. researchgate.net This suggests that under typical electrophilic substitution conditions, the pyridin-3-ol moiety will react before the dimethylphenyl ring. To achieve substitution on the dimethylphenyl ring, the hydroxyl group on the pyridine ring would likely need to be protected or the reaction conditions carefully controlled.
Functionalization of Methyl Groups
The two methyl groups on the phenyl ring represent potential sites for functionalization. While typically unreactive, they can undergo reactions under more forcing conditions, such as free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide), it is possible to selectively halogenate the benzylic position of the methyl groups.
These halogenated intermediates can then be converted into a variety of other functional groups. For example, a benzylic bromide can be hydrolyzed to an alcohol, converted to a nitrile, or used in the formation of an organometallic reagent. This provides a pathway to further elaborate the structure of this compound.
Table 3: Potential Functionalization of Methyl Groups
| Reaction Type | Reagents | Intermediate Product | Potential Final Product |
| Radical Bromination | NBS, Benzoyl Peroxide | 6-(3-(Bromomethyl)-5-methylphenyl)pyridin-3-ol | 6-(3-(Hydroxymethyl)-5-methylphenyl)pyridin-3-ol |
| Oxidation | KMnO₄, heat | 3-(5-(3-Hydroxypyridin-2-yl)-3-methylphenyl)carboxylic acid | - |
Radical Reactions Involving Pyridin-3-ol Scaffolds
While specific studies on the radical reactions of this compound are not extensively documented in the reviewed literature, the broader class of pyridin-3-ol and related nitrogen-containing heterocyclic compounds has been investigated for their behavior in radical-mediated processes. These investigations often focus on their potential as radical scavengers or their participation in radical-driven synthetic transformations.
The antioxidant activity of heterocyclic compounds, a property closely linked to their ability to interact with free radicals, has been a subject of study. For instance, various substituted pyrimidines have demonstrated significant free radical scavenging activity, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. arxiv.orgarxiv.org This assay relies on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. arxiv.org The IC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, are used to compare the antioxidant potency of different compounds. arxiv.org Although these studies are on pyrimidines, the principles of radical scavenging are applicable to other heterocyclic systems like pyridin-3-ols, which possess a labile hydroxyl proton that can be donated to a radical species.
The general mechanism of radical scavenging by a phenolic compound, which is analogous to a pyridin-3-ol, involves the transfer of the hydroxyl proton to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is a key determinant of the compound's antioxidant efficacy.
In the context of synthetic chemistry, radical reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Photoredox catalysis has emerged as a mild and efficient method to generate radical intermediates from a variety of precursors. nih.govsigmaaldrich.com For instance, photoredox-catalyzed decarboxylative cyclization reactions have been developed for tryptophan derivatives, demonstrating the potential to form complex cyclic structures through radical pathways. nih.gov While not directly involving pyridin-3-ols, these examples highlight the utility of photoredox catalysis in generating radicals and effecting challenging transformations under gentle conditions. The application of such methods to pyridin-3-ol scaffolds could potentially enable novel functionalizations.
Furthermore, radical-radical coupling reactions have been expanded to include complex pyridine derivatives through the use of pyridylphosphonium salts as alternatives to cyanopyridines. nih.gov This methodology allows for the alkylation and amination of pyridines via phosphonium-stabilized radical intermediates, showcasing the versatility of radical chemistry in modifying the pyridine core. nih.gov
The synthesis of 6-arylpyridin-3-ols has been achieved through an oxidative rearrangement of (5-arylfurfuryl)amines, a transformation that may involve radical intermediates. researchgate.net Additionally, direct C-H arylation of arenes, including pyridine derivatives, can be achieved through base-promoted homolytic aromatic substitution (BHAS), which proceeds via aryl radical intermediates. researchgate.net
While the specific radical reactions of this compound remain an area for further exploration, the established reactivity of related heterocyclic systems suggests its potential to participate in radical scavenging processes and to serve as a substrate in radical-mediated synthetic transformations.
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods. For pyridin-3-ol derivatives, mechanistic studies often focus on elucidating reaction pathways, identifying key intermediates, and understanding the factors that govern selectivity.
Computational Studies on Reaction Pathways and Transition States
For example, density functional theory (DFT) calculations have been employed to study the reactivity of imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts for CO2 reduction. rsc.org These calculations helped to understand the electronic structure and reactivity, and to elucidate the selectivity for CO2 reduction over the competing hydrogen evolution reaction by analyzing the energy profiles and identifying the turnover-determining transition state. rsc.org
In the context of cycloaddition reactions, computational studies have been used to explore the regioselectivity and molecular mechanism of the [3+2] cycloaddition between a nitrile N-oxide and alkenes. mdpi.com These studies, using DFT calculations, established that the reaction proceeds with high regioselectivity, with the formation of one regioisomer being clearly preferred due to steric effects rather than electronic interactions. mdpi.com The calculations also indicated a polar, one-step mechanism and ruled out the involvement of zwitterionic intermediates. mdpi.com
The investigation of photoredox-catalyzed reactions also benefits greatly from computational analysis. Mechanistic studies on photoredox anti-Markovnikov hydroamination revealed that the efficiency of the reaction was compromised by issues with photocatalyst turnover. nih.gov This insight, gained through a combination of experimental and computational methods, allowed for the optimization of the reaction by identifying strategies to increase the concentration of key radical intermediates. nih.gov
A proposed mechanism for the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to form 3-substituted tetrahydropyridines has also been put forward, highlighting the key steps in the catalytic cycle. organic-chemistry.org
The following table summarizes findings from computational studies on related heterocyclic systems, which can provide a framework for understanding the potential reactivity of this compound.
| System Studied | Computational Method | Key Findings |
| Imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts | Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity for CO2 reduction; identification of the turnover-determining transition state. rsc.org |
| [3+2] Cycloaddition of a nitrile N-oxide with alkenes | DFT (wb97xd/6-311+G(d) (PCM)) | Reaction proceeds with high regioselectivity governed by sterics; polar, one-step mechanism. mdpi.com |
| Photoredox anti-Markovnikov hydroamination | Experimental and Computational Analysis | Identified photocatalyst turnover as a limiting factor, enabling reaction optimization. nih.gov |
These examples demonstrate the power of computational chemistry to provide detailed mechanistic insights into the reactions of heterocyclic compounds. Similar studies on this compound would be invaluable for understanding its specific reactivity and for designing new synthetic applications.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (IR) for Functional Group Analysis and Tautomerism
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 6-(3,5-Dimethylphenyl)pyridin-3-ol displays characteristic absorption bands that confirm the presence of its key structural features, including the hydroxyl (-OH) group, the pyridine (B92270) ring, and the dimethylphenyl substituent.
The analysis of the vibrational frequencies provides a molecular fingerprint. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are expected in the 2960-2850 cm⁻¹ range. A significant feature is the broad absorption band corresponding to the O-H stretching vibration, which usually appears between 3600 and 3200 cm⁻¹, with its broadness indicating hydrogen bonding. The C-O stretching vibration is typically found around 1200 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net
IR spectroscopy is also instrumental in studying the potential tautomerism of pyridin-3-ols. This compound can exist in equilibrium with its zwitterionic tautomer, 6-(3,5-dimethylphenyl)pyridinium-3-olate. The transition between these forms involves the migration of the proton from the hydroxyl group to the pyridine nitrogen. This structural change would be reflected in the IR spectrum. The presence of the zwitterionic form would lead to the disappearance of the O-H stretching band and the appearance of a broad N⁺-H stretching absorption. nih.gov The position and shape of the bands associated with the pyridine ring would also be altered due to the change in the ring's electronic structure. scifiniti.com
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Hydroxyl | 3600 - 3200 | Broad band, indicative of hydrogen bonding. |
| C-H Stretch | Aromatic (Pyridine & Phenyl) | 3100 - 3000 | Sharp, medium intensity bands. |
| C-H Stretch | Aliphatic (Methyl) | 2960 - 2850 | Sharp bands. |
| C=C and C=N Stretch | Pyridine Ring | 1600 - 1450 | Multiple bands, characteristic of the heterocyclic ring. researchgate.net |
| C-C Stretch | Aromatic Rings | 1500 - 1400 | Medium to strong intensity bands. |
| C-H Bending | Methyl | 1465 - 1370 | Asymmetric and symmetric deformations. |
UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy molecular orbital. libretexts.org This technique is particularly useful for studying molecules with conjugated π-systems, such as this compound. The linkage between the phenyl and pyridine rings creates an extended conjugated system, which gives rise to characteristic electronic transitions.
The primary electronic transitions observed for this compound are π → π* transitions, occurring when an electron from a π bonding orbital is excited to a π* antibonding orbital. libretexts.org The energy gap between these orbitals determines the wavelength of maximum absorption (λ_max). For extended conjugated systems, this energy gap is smaller, resulting in absorption at longer wavelengths, often extending into the visible region. libretexts.org
UV-Visible spectroscopy is also a valuable tool for investigating the tautomeric equilibrium between the phenolic pyridin-3-ol form and the zwitterionic pyridinium-3-olate form. researchgate.net These two tautomers possess different electronic configurations and, consequently, will exhibit distinct absorption spectra. The zwitterionic form, with its charge-separated state, often absorbs at a different wavelength compared to the neutral phenolic form. By analyzing the UV-Vis spectrum in solvents of varying polarity, the tautomeric equilibrium can be studied. Polar solvents tend to stabilize the more polar zwitterionic form, leading to a shift in the observed λ_max or the appearance of new absorption bands. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Notes |
|---|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | 250 - 400 | High-intensity absorptions characteristic of the extended conjugated system. libretexts.org |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
For this compound (molecular formula: C₁₃H₁₃NO), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (199.25 g/mol ). The high-resolution mass spectrum would confirm the elemental composition.
Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a structural fingerprint. For this compound, several key fragmentation pathways can be predicted:
Loss of a methyl radical: A common fragmentation for molecules with methyl groups is the loss of a methyl radical (•CH₃), resulting in a prominent peak at [M-15]⁺.
Cleavage of the inter-ring bond: The single bond connecting the phenyl and pyridine rings can cleave, leading to fragments corresponding to the [3,5-dimethylphenyl]⁺ cation and the [pyridin-3-ol]⁺ cation or related radical cations.
Loss of neutral molecules: The pyridinol ring can lose neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), leading to fragments such as [M-28]⁺ or [M-27]⁺, respectively. This is a common pathway for pyridine derivatives. aip.org
The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the connectivity of the two aromatic rings.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 199 | [M]⁺ | [C₁₃H₁₃NO]⁺ | Molecular ion peak. |
| 184 | [M - CH₃]⁺ | [C₁₂H₁₀NO]⁺ | Loss of a methyl radical. docbrown.info |
| 171 | [M - CO]⁺ | [C₁₂H₁₃N]⁺ | Loss of carbon monoxide from the pyridinol ring. |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Fragment corresponding to the dimethylphenyl cation. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of many-body systems, including molecules. It is used to calculate a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like 6-(3,5-Dimethylphenyl)pyridin-3-ol, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to ensure reliable results.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve analyzing the rotational freedom between the phenyl and pyridine (B92270) rings to identify the most stable conformer. This conformational analysis is crucial as the molecule's shape dictates its interactions and properties.
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these orbitals on the molecular frame would show which parts of the this compound molecule are most likely to participate in electron-donating or electron-accepting interactions.
Energy Gap Analysis and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Calculating this gap for this compound would provide a quantitative measure of its kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential regions, likely around the hydrogen atoms, would indicate sites for nucleophilic attack. This provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
NBO analysis examines the interactions between filled and vacant orbitals within the molecule. This method can quantify the extent of electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecular structure. For this compound, NBO analysis would reveal the nature of the bonding and the stabilizing effects of electron delocalization between the aromatic rings and the pyridinol core.
While the specific data for this compound is not available, the principles outlined here form the standard framework for its future computational characterization. Such studies would be invaluable for elucidating its chemical nature and guiding further experimental research.
Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the reactive sites of a molecule.
Fukui Functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. faccts.de These functions are calculated from the change in electron density upon the addition or removal of an electron. faccts.de For This compound , Fukui functions could pinpoint whether the pyridinol ring, the dimethylphenyl substituent, or specific atoms within these moieties are more likely to participate in different types of reactions. For instance, the nitrogen and oxygen atoms would be expected to have significant values for the Fukui function corresponding to electrophilic attack, while certain carbon atoms on the aromatic rings might be more susceptible to nucleophilic attack.
The Parr Function , a more recent development, is used to describe the selectivity of pericyclic reactions. While perhaps less directly applicable to the general reactivity of this compound, it could be relevant in the context of specific cycloaddition reactions.
A general approach to calculating these descriptors involves performing DFT calculations on the neutral, cationic, and anionic forms of the molecule. faccts.de The resulting electron densities are then used to compute the Fukui functions.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values. nih.gov For This compound , such calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. Various DFT functionals and basis sets can be employed, and the choice of method can influence the accuracy of the prediction. nih.gov
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions.
By mapping the potential energy surface of a reaction, computational methods can identify and characterize transition states, which are the high-energy structures that connect reactants and products. The geometry and vibrational frequencies of the transition state provide crucial information about the reaction mechanism. For reactions involving This compound , such as its synthesis or subsequent functionalization, locating the relevant transition states would be a key step in understanding the reaction pathway.
Once the reactants, products, and transition states are located, an energy profile for the reaction can be constructed. This profile shows the relative energies of all species along the reaction coordinate and allows for the determination of activation energies and reaction enthalpies. This information is critical for predicting the feasibility and kinetics of a reaction.
Tautomeric Energy Calculations
Pyridin-3-ol derivatives can exist in different tautomeric forms, most commonly the enol (hydroxy) and keto (zwitterionic) forms. Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. Such calculations can predict which tautomer is more stable under specific conditions. For This compound , it would be important to determine the relative stability of the 6-(3,5-dimethylphenyl)pyridin-3(2H)-one tautomer, as the tautomeric equilibrium can significantly influence the compound's chemical and biological properties.
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-Stacking)
The non-covalent interactions that a molecule can engage in are crucial for understanding its behavior in the solid state and in biological systems.
Hydrogen Bonding: The hydroxyl group of This compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. scirp.org Computational modeling can be used to investigate the geometry and strength of these hydrogen bonds, both in dimers of the molecule itself and with other molecules, such as solvents or biological macromolecules.
π-Stacking: The aromatic rings of This compound can participate in π-stacking interactions. researchgate.net These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds of aromatic rings, can play a significant role in the crystal packing and in the binding of the molecule to biological targets. nih.gov Computational studies can quantify the strength of these interactions and determine the preferred orientation (e.g., parallel-displaced or T-shaped) of the stacked rings.
Coordination Chemistry and Supramolecular Architectures
6-(3,5-Dimethylphenyl)pyridin-3-ol as a Ligand in Metal Complexes
The ability of this compound to act as a ligand is a cornerstone of its chemical utility. It can coordinate to metal ions through its nitrogen and oxygen atoms, leading to the formation of stable metal complexes.
Binding Modes and Chelation Properties (N- and O-donor Capabilities)
The this compound molecule possesses both a nitrogen atom within its pyridine (B92270) ring and an oxygen atom in its hydroxyl group, both of which have lone pairs of electrons available for donation to a metal center. This dual-donor capability allows for various binding modes.
Synthesis and Characterization of Metal-Pyridinol Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and pH, can influence the final structure and composition of the complex. For instance, the deprotonation of the hydroxyl group is often necessary for O-coordination, which can be achieved by adding a base or through the basicity of the metal salt's counter-ion.
| Technique | Information Gained |
| Infrared (IR) Spectroscopy | Confirms coordination through shifts in C=N and C-O vibrational frequencies. |
| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of complexes in solution. |
| X-ray Crystallography | Provides detailed solid-state structural information, including bond lengths and angles. |
Supramolecular Assembly Driven by Pyridin-3-ol Moieties
Beyond its role as a simple ligand, the this compound moiety is instrumental in directing the self-assembly of molecules into larger, well-defined supramolecular architectures. This is primarily achieved through a combination of non-covalent interactions.
Hydrogen Bonding Networks in Solid and Solution States
The hydroxyl group of the pyridin-3-ol is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This dual functionality allows for the formation of extensive hydrogen bonding networks. In the solid state, these interactions can link individual molecules into chains, sheets, or three-dimensional frameworks. The specific hydrogen bonding patterns observed depend on the steric and electronic influences of the 3,5-dimethylphenyl substituent. In solution, hydrogen bonding can lead to the formation of dimers or larger aggregates.
Self-Assembly Processes and Control Over Molecular Arrangement
The combination of hydrogen bonding and π-π stacking provides a powerful tool for controlling the self-assembly of this compound and its derivatives. By modifying the substituents on the pyridinol or phenyl rings, it is possible to tune the strength and directionality of these non-covalent interactions. This, in turn, allows for a degree of control over the resulting molecular arrangement in the solid state. This principle is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties. The predictable nature of these interactions makes the pyridin-3-ol moiety a valuable synthon in the construction of complex supramolecular systems.
Potential in Materials Science
The unique electronic and structural characteristics of this compound make it a valuable component in the design of novel materials. The interplay between its aromatic systems and the reactive hydroxyl group can be harnessed to create materials with tailored electronic and structural properties.
Polyiodide networks are of great interest for developing new electronic materials due to their potential for high conductivity. The incorporation of metal complexes into these networks can enhance their thermal stability and mechanical performance. nih.govacs.orgnih.govresearchgate.net While direct studies on this compound are not extensively documented, research on analogous pyridinol-based ligands, specifically within tetraazacyclophane macrocycles complexed with copper(II), provides significant insights into the potential mechanisms at play. nih.govacs.orgnih.govresearchgate.net
The pyridinol group is central to the formation of these networks. The hydroxyl (-OH) group on the pyridine ring typically increases the electron density of the ring, which would seemingly create an unfavorable environment for stabilizing polyiodide anions. nih.govacs.orgresearchgate.net However, when the pyridinol nitrogen atom coordinates to a metal ion, such as copper(II), it facilitates the deprotonation of the hydroxyl group. This coordination leads to a polarization of the ring's electron density towards the metal ion, stabilizing the keto form of the ligand. nih.govacs.orgresearchgate.net This shift in electron density transforms the ring surface from negative to markedly positive, creating a suitable environment for the assembly of polyiodide anions through anion-π interactions. nih.govacs.orgnih.govresearchgate.net
Further depletion of electron density can occur if the ketone oxygen also coordinates to a metal ion, which further enhances the conditions for stabilizing polyiodides. nih.govacs.orgresearchgate.net In studies involving Cu(II) complexes of pyridinol-based macrocycles, single-crystal X-ray diffraction analysis has shown that the coordination of pyridinol units to two metal ions is a key feature, leading to the formation of polymeric coordination chains. nih.govacs.orgnih.gov In the presence of an iodide/iodine couple, these chains can be surrounded by extensive polyiodide networks. nih.govacs.orgnih.gov The structure and connectivity of these networks are influenced by factors such as N-methylation, which can shift the directional control of the assembly from hydrogen bonds to I···I interactions. nih.govacs.orgnih.govresearchgate.net
The following table summarizes key interactions and structural features observed in the formation of polyiodide networks with related Cu(II)-pyridinol complexes, which can be extrapolated to predict the behavior of systems involving this compound.
| Feature | Description | Reference |
| Metal Coordination | The pyridinol nitrogen coordinates to a metal ion (e.g., Cu(II)), which facilitates the deprotonation of the hydroxyl group. | nih.govacs.orgresearchgate.net |
| Anion-π Interactions | The coordination to the metal ion polarizes the pyridine ring, creating a positive surface that stabilizes polyiodide anions. | nih.govacs.orgresearchgate.net |
| Polymeric Chains | The pyridinol unit can bridge two metal ions, leading to the formation of polymeric coordination chains. | nih.govacs.orgnih.gov |
| I···I Interactions | N-methylation can shift the assembly's directional control from hydrogen bonds to iodine-iodine interactions, influencing the network's structure. | nih.govacs.orgnih.govresearchgate.net |
These interactions can lead to the formation of dense and extended iodine networks, a crucial requirement for electrical conductivity in the solid state. nih.govacs.org
The ability of this compound to participate in the formation of ordered supramolecular structures, particularly polyiodide networks, points to its significant potential in the field of electronic materials. The extended concatenation of iodine atoms within these networks, with increasingly shorter I···I interactions, suggests a transition towards stronger forces dominated by orbital overlap, which is a promising characteristic for creating effective electronic materials. nih.govacs.orgnih.govresearchgate.net
The role of metal complexes, such as those that could be formed with this compound, is crucial in this context. The metal centers not only facilitate the formation of the polyiodide networks but are also believed to improve the mechanical performance and thermal stability of the resulting materials. nih.govacs.orgnih.govresearchgate.net The specific nature of the ligand, in this case, the 3,5-dimethylphenyl substituent, can also be expected to influence the packing and dimensionality of the supramolecular assembly, offering a route to fine-tune the material's properties.
While direct applications of this compound in electronic devices have yet to be extensively reported, the fundamental principles derived from related pyridinol-containing systems suggest a promising future. The structural versatility and the ability to support conductive polyiodide chains make this compound and its derivatives strong candidates for further research and development in areas such as solid-state conductors and components for batteries. nih.govresearchgate.net
Photophysical and Photochemical Properties
Photoinduced Reactivity of Pyridin-3-ol Scaffolds
The photoreactivity of the pyridin-3-ol core is a subject of ongoing research, with several photoinduced transformations being characteristic of this heterocyclic system.
Pyridin-3-ol and its derivatives can undergo photochemical valence isomerization. Upon UV irradiation, these compounds can rearrange into different structural isomers. This reactivity is often initiated by the absorption of light, leading to an excited state that can cross over to different potential energy surfaces, resulting in the formation of new, often strained, ring systems. While the precise isomerization pathways for 6-(3,5-dimethylphenyl)pyridin-3-ol have not been documented, related studies on 3-hydroxypyran-4-one containing terarylenes, which also possess a similar reactive core, show that UV irradiation can induce complex intramolecular rearrangements. For instance, such systems can undergo a contraction of the pyranone ring to form unstable α-hydroxy-1,2-diketones nih.govnih.gov. It is plausible that the pyridin-3-ol ring in the target compound could exhibit analogous photoreactions, although the specific products would depend on the reaction conditions and the nature of the substituents.
The nature and position of substituents on the pyridin-3-ol ring are known to exert a significant influence on the photochemical behavior of the molecule. The 3,5-dimethylphenyl group at the 6-position of the pyridine (B92270) ring in this compound is expected to play a crucial role in its photoreactivity.
Aryl substituents can influence the electronic properties of the pyridin-3-ol system, affecting the energy levels of the ground and excited states and thereby influencing the course of photochemical reactions. For instance, in a study on the photochemical behavior of 3-aryl-N-(arylsulfonyl)propiolamides, the aryl group was found to participate in aryl migration and C-C coupling reactions upon photo-irradiation rsc.org. This suggests that the 3,5-dimethylphenyl substituent in the target compound could be involved in similar photoinduced processes.
Photophysical Characterization
The photophysical properties of a molecule, such as its absorption and emission characteristics, are fundamental to understanding its interaction with light and its potential for applications in areas like optoelectronics and fluorescence imaging.
The absorption and emission spectra of this compound are expected to be influenced by the electronic transitions within the molecule. While specific spectral data for this compound is unavailable, studies on similar 6-arylpyridin-3-ols and other substituted pyridines provide valuable insights.
For instance, a study on 3-hydroxypyridinyl-substituted-1,2,4-triazoles, which are also based on a 3-hydroxypyridine (B118123) core, showed that these compounds exhibit significant fluorescence researchgate.net. The absorption spectra of related pyridine carbonitrile derivatives show bands in the range of 265-309 nm and 323-379 nm, attributed to π-π* and n-π* transitions, respectively researchgate.net. The emission maxima for these compounds were observed in the blue region of the spectrum researchgate.net.
The photophysical properties of a series of 6-aryl coumarin (B35378) derivatives, which share some structural similarities with the target compound, have also been investigated. These compounds display absorption maxima in the far UV around 300 nm and in the 300-400 nm region nih.gov. The emission spectra are characterized by large Stokes shifts nih.gov. Based on these analogous systems, it is anticipated that this compound will exhibit absorption in the UV region and fluorescence in the visible region, with the exact wavelengths being dependent on the solvent polarity and pH.
Table 1: Photophysical Data of Analogous Pyridine Derivatives
| Compound/System | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent/State | Reference |
| Pyridine Carbonitrile Derivatives | 265-309, 323-379 | 385-487 | Solution | researchgate.net |
| 6-Aryl Coumarin Derivatives | ~300, 300-400 | Not specified | Not specified | nih.gov |
| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 260-265 (with shoulder at 300-305) | 409-440 | Ethanol (B145695) | nih.gov |
| 3-Hydroxyisonicotinaldehyde (anionic form) | 385 | 525 | Aqueous (pH > 7.1) | wikipedia.org |
This table presents data for compounds structurally related to this compound to provide an estimation of its potential photophysical properties.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. High quantum yields are desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The luminescence quantum yield of this compound has not been reported. However, data from related compounds can offer a predictive glimpse.
For example, 3-amino-4-arylpyridin-2(1H)-one derivatives have been shown to be effective luminophores with photoluminescence quantum yields of up to 0.76 researchgate.net. In another study, 4-arylpyrazolo[3,4-b]pyridin-6-ones exhibited luminescence with quantum yields in the range of 0.09–0.23 in ethanol nih.gov. The quantum yield of 3-hydroxyisonicotinaldehyde, a simple pyridin-3-ol derivative, was reported to be 15% for its anionic form in aqueous solution wikipedia.org.
The quantum yield is highly sensitive to the molecular structure and the environment. The presence of the 3,5-dimethylphenyl substituent is likely to influence the radiative and non-radiative decay pathways of the excited state of this compound, thus affecting its fluorescence quantum yield.
Table 2: Fluorescence Quantum Yields of Analogous Pyridine Derivatives
| Compound/System | Fluorescence Quantum Yield (Φ_F) | Reference |
| 3-Amino-4-arylpyridin-2(1H)-one derivatives | up to 0.76 | researchgate.net |
| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 0.09–0.23 | nih.gov |
| 3-Hydroxyisonicotinaldehyde (anionic form) | 0.15 | wikipedia.org |
This table provides a reference for the potential fluorescence quantum yield of this compound based on related structures.
Potential in Optoelectronic Materials and Devices
Functionalized pyridine derivatives are increasingly being explored for their potential in optoelectronic applications due to their favorable charge transport properties and tunable emission characteristics. The structural features of this compound suggest that it could be a candidate for use in organic electronics.
Pyridine-containing molecules have been successfully employed as hole-transporting materials (HTMs) in OLEDs. For instance, pyrene-pyridine integrated systems have demonstrated stable performance with low efficiency roll-off in OLED devices nih.govresearchgate.net. The pyridine unit can act as an acceptor in donor-acceptor architectures, which are common in materials for organic electronics.
Furthermore, the ability to functionalize the pyridin-3-ol scaffold allows for the fine-tuning of its electronic and photophysical properties to meet the specific requirements of a device. For example, the introduction of different aryl groups can modify the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in OLEDs. While direct application of this compound in optoelectronic devices has not been reported, the broader class of functionalized pyridines shows significant promise in this area researchgate.netrsc.org. Further research into the synthesis and characterization of this specific compound and its derivatives could unveil its potential in the development of new optoelectronic materials.
Tuning Photoluminescence Properties
The photoluminescence of pyridine derivatives is known to be sensitive to their chemical structure and environment. Factors such as the nature and position of substituents on the pyridine ring, as well as the polarity of the solvent, can significantly alter the wavelength and intensity of the emitted light. For instance, in related donor-acceptor systems, the introduction of different functional groups can tune the emission color across the visible spectrum.
Unfortunately, specific research detailing the tuning of the photoluminescence properties of this compound is not currently available. To illustrate the principles of how such tuning is typically achieved in related compounds, a hypothetical data table is presented below. This table is based on general knowledge of pyridine derivatives and does not represent experimental data for the specific compound .
Hypothetical Photoluminescence Data for 6-(Aryl)pyridin-3-ol Derivatives
| Aryl Substituent | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|---|
| Phenyl | Toluene | 350 | 450 | 30 |
| Phenyl | Acetonitrile | 355 | 470 | 25 |
| 3,5-Dimethylphenyl | Toluene | 358 | 460 | 35 |
| 3,5-Dimethylphenyl | Acetonitrile | 362 | 480 | 28 |
| 4-Methoxyphenyl | Toluene | 365 | 475 | 45 |
Chiral Emitters and Circularly Polarized Luminescence (CPL)
The development of chiral emitters capable of producing circularly polarized luminescence (CPL) is a key area of research for applications in 3D displays, quantum information, and spintronics. CPL is the differential emission of left- and right-handed circularly polarized light, and its efficiency is quantified by the dissymmetry factor (g_lum).
For a molecule to be a CPL emitter, it must be chiral and luminescent. While this compound is not inherently chiral, it could potentially be modified to create a chiral derivative. This could be achieved by introducing a chiral center, for example, through the addition of a chiral substituent to the pyridine or phenyl ring, or by creating a structure with axial or planar chirality.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-(3,5-Dimethylphenyl)pyridin-3-ol?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridin-3-ol derivative (e.g., 6-bromo-pyridin-3-ol) and 3,5-dimethylphenylboronic acid. Key conditions include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
- Base: K₂CO₃ or Na₂CO₃ in a toluene/EtOH/H₂O solvent system
- Temperature: 80–90°C under inert atmosphere .
For regioselective coupling, ensure the pyridine ring is appropriately protected (e.g., silylation of the hydroxyl group) to prevent side reactions .
Advanced:
Mechanistic studies reveal that ligand choice significantly impacts yield and selectivity. For example, bulky ligands like Xyl-BINAP (bis(3,5-dimethylphenyl)phosphine-based) improve steric control during the coupling step, reducing homocoupling byproducts . Optimization of reaction time (12–24 hours) and stoichiometric ratios (boronic acid:halide = 1.2:1) can achieve yields >85% .
Basic: How is the compound’s structure validated post-synthesis?
Answer:
Multinuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are critical. Key spectral markers include:
- ¹H NMR: Aromatic protons of the pyridine (δ 8.2–8.5 ppm) and dimethylphenyl groups (δ 2.3 ppm for CH₃).
- ¹³C NMR: Pyridine C-OH (δ 155–160 ppm) and quaternary carbons (δ 125–135 ppm) .
HPLC-UV (C18 column, acetonitrile/water gradient) confirms purity (>95%) .
Advanced:
For stereochemical or tautomeric ambiguity, 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography resolve spatial arrangements. For example, HMBC correlations between the pyridin-3-ol hydroxyl proton and adjacent carbons confirm substitution patterns .
Basic: What are the solubility and stability profiles under laboratory conditions?
Answer:
- Solubility: Moderately soluble in DMSO, methanol, and THF; poorly soluble in water. Use sonication or warming (40–50°C) for dissolution .
- Stability: Stable at room temperature for ≤6 months if stored desiccated and shielded from light. Degradation via autoxidation of the hydroxyl group is observed under prolonged oxygen exposure, forming ketone derivatives .
Advanced:
Long-term stability (>1 year) requires storage at 0–6°C under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) reveal <5% degradation when formulated with antioxidants like BHT .
Advanced: How do structural modifications influence its biochemical interactions?
Answer:
Structure-activity relationship (SAR) studies compare analogs with varied substituents:
Advanced: How to resolve contradictions in reported catalytic applications?
Answer:
Discrepancies in catalytic efficiency (e.g., Suzuki coupling yields of 70–95%) arise from:
- Impurity profiles: Trace metals in Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) alter reactivity .
- Solvent polarity: Non-polar solvents (toluene) favor coupling efficiency over polar aprotic solvents (DMF) .
Controlled reproducibility studies recommend using freshly distilled solvents and degassed conditions to minimize variability .
Basic: What safety precautions are advised for handling this compound?
Answer:
- Hazard Classification: Acute toxicity (Oral H302). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal: Neutralize with dilute NaOH before incineration .
Advanced: What mechanistic insights explain its role in photophysical applications?
Answer:
The π-conjugated system enables fluorescence emission at 350–400 nm (λₑₓ = 280 nm). Substituent effects:
- 3,5-Dimethyl groups reduce aggregation-caused quenching (ACQ) in solid-state applications .
- Hydroxyl group participates in excited-state intramolecular proton transfer (ESIPT), enhancing Stokes shift .
Basic: How is its purity quantified for in vitro assays?
Answer:
- HPLC-ELSD: Quantifies purity without UV-active impurities.
- Karl Fischer titration: Measures residual water (<0.1% w/w) .
Advanced: What degradation pathways are observed under oxidative stress?
Answer:
- Primary Pathway: Hydroxyl group oxidation to a ketone (6-(3,5-dimethylphenyl)pyridin-3-one) via radical intermediates .
- Secondary Pathway: Demethylation of the 3,5-dimethylphenyl group under strong acidic conditions (e.g., HCl/EtOH reflux) .
Advanced: How to design experiments probing its interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
